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Executive Summary

The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and
catalytic molecule of early life. However, the prebiotic synthesis of RNA presents significant
challenges, prompting the investigation of simpler, pre-RNA genetic polymers. Threose nucleic
acid (TNA), with its four-carbon threose sugar backbone, has emerged as a compelling
candidate for an RNA progenitor. This technical guide provides a comprehensive overview of
TNA, including its chemical structure, comparative properties against DNA and RNA, and the
experimental evidence supporting its potential role in the origin of life. Detailed experimental
protocols for the synthesis and directed evolution of TNA are provided, along with a discussion
of its potential applications in diagnostics and therapeutics.

Introduction: The Prebiotic Conundrum and the Rise
of TNA

The abiotic synthesis of ribose, the sugar component of RNA, under plausible prebiotic
conditions is fraught with difficulties, including low yields and a lack of stereochemical control.
This has led to the exploration of alternative nucleic acids that could have served as a bridge
between simple prebiotic chemistry and the more complex RNA world.[1] Threose nucleic acid
(TNA) is one such candidate, first synthesized by Eschenmoser and colleagues.[2] TNA is an
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artificial genetic polymer where the five-carbon ribose sugar of RNA is replaced by a four-
carbon threose sugar.[2]

The key features that make TNA a plausible RNA progenitor are:

Chemical Simplicity: Threose can be synthesized more readily than ribose from prebiotic
precursors.[1]

 Information Storage: TNA can form stable Watson-Crick base pairs with itself, as well as with
complementary strands of DNA and RNA, allowing for the transfer of genetic information.[2]

 Structural Mimicry: TNA adopts an A-form helical structure similar to RNA, which is crucial for
its ability to interact with and potentially template the synthesis of RNA.

o Enhanced Stability: TNA exhibits remarkable resistance to both nuclease degradation and
acid-mediated hydrolysis compared to RNA and DNA.[3][4]

e Functional Potential: TNA has been shown to fold into complex three-dimensional structures
with ligand-binding (aptamers) and catalytic (TNAzymes) capabilities, demonstrating its
potential to support a primitive metabolism.[5]

Comparative Properties of TNA, RNA, and DNA

A key aspect of evaluating TNA as an RNA progenitor is to compare its fundamental properties
with those of the canonical nucleic acids, DNA and RNA. The following tables summarize the
available quantitative data.

Table 1: Comparative Stability of TNA, DNA, and RNA
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Property TNA DNA RNA

Highly resistant; )
_ _ Degraded; half-life of _
) remains undigested ) Rapidly degraded by
Nuclease Resistance ) 2.22 hours in 10% )
after 7 days in 50% ribonucleases.
FBS.[3]
human serum.[4]

Significantly more

) ) ) ) Susceptible to Less stable than DNA
Acid-Mediated resistant to acid- o o
- ) ) depurination under under acidic
Stability mediated degradation o B B
acidic conditions.[6] conditions.[6]

than DNA and RNA.[6]

TNA:DNA duplex
stability is highly
dependent on purine

) ) Generally stable, with RNA:RNA duplexes
content. High purine

N Tm dependent on are generally more
Thermal Stability (Tm)  content leads to
] sequence and salt stable than DNA:DNA
higher Tm than )
concentration. duplexes.

DNA:DNA or
RNA:DNA duplexes.

[7]

Table 2: Comparative Functional Properties of TNA,
DNA, and RNA
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Property

TNA

DNA

RNA

Replication Fidelity

Overall fidelity of
98.4% (error rate of
1.6 x 10-2) in a DNA -
> TNA -> DNA cycle.

[8]

High fidelity with
proofreading
polymerases (error
rates of 10-7 to 10-9).

Variable fidelity
depending on the
replicase (error rates
of 10-3 to 10-5 for
viral RNA

polymerases).

Aptamer Binding
Affinity (Kd for
Thrombin)

Not yet reported.

10 nM to 13 nM for
specific DNA
aptamers.[9] 7 nM for
aptamer RA-36.[10]

0.5 nM to 1 nM for
specific RNA
aptamers.[11][12]

Catalytic Activity (kcat)

Specific kcat values
for TNAzymes are not

yet widely reported.

Generally considered
catalytically inert,

although DNAzymes

have been developed.

Ribozymes exhibit a
wide range of catalytic
rates, with some self-
cleaving ribozymes
having kcat values in
the range of 1-10 min-
1.

The TNA World Hypothesis: A Precursor to the RNA

World

The TNA world hypothesis proposes that TNA was the primary genetic material of life before

the emergence of RNA. This hypothesis is supported by a logical progression of events that

could have led from simple prebiotic chemistry to the complex biological systems we see today.
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A logical pathway from prebiotic chemistry to the RNA world via a TNA intermediate.
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Experimental Protocols
Synthesis of TNA Phosphoramidites

The synthesis of TNA phosphoramidites is a crucial first step for the solid-phase synthesis of
TNA oligonucleotides. The following is a generalized protocol based on published methods.

4.1.1. Vorbruggen Glycosylation for Nucleoside Synthesis
This step involves the coupling of a protected threose sugar with a silylated nucleobase.
e Materials:

o Protected 1-O-acetyl-threofuranose derivative

[e]

Persilylated nucleobase (e.g., N-acetylcytosine)

o

Anhydrous acetonitrile

[¢]

Lewis acid catalyst (e.g., TMSOTY)

[e]

Inert atmosphere (Argon or Nitrogen)

e Procedure:

(¢]

Dry all glassware and reagents thoroughly.

o Dissolve the protected threose sugar in anhydrous acetonitrile under an inert atmosphere.
o Add the persilylated nucleobase to the solution.

o Cool the reaction mixture to 0°C.

o Slowly add the Lewis acid catalyst (e.g., TMSOT) to the reaction mixture.

o Allow the reaction to warm to room temperature and stir for the specified time (typically
several hours), monitoring by TLC.
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o Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate
solution).

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the resulting nucleoside by column chromatography on silica gel.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides can be synthesized on an automated DNA synthesizer using
phosphoramidite chemistry.

e Materials:
o TNA phosphoramidite monomers
o Controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside

o Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent,
deblocking solution)

o Anhydrous acetonitrile
e Procedure (Automated Synthesizer Cycle):

o Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-
support-bound nucleoside using a solution of a mild acid (e.qg., trichloroacetic acid in
dichloromethane).

o Coupling: The next TNA phosphoramidite monomer, activated by an activator (e.qg.,
tetrazole), is coupled to the free 5'-hydroxyl group of the growing chain.

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.qg.,
acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
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o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

o The cycle is repeated until the desired sequence is synthesized.

o Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid
support and the protecting groups on the nucleobases and phosphate backbone are
removed by treatment with concentrated ammonium hydroxide.

o Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide
gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

In Vitro Selection of Functional TNA Molecules
(SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to
isolate functional nucleic acid molecules (aptamers or enzymes) from a large random library.
The following workflow is adapted for the selection of TNA aptamers.
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An experimental workflow for the in vitro selection of TNA aptamers.
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Detailed SELEX Protocol for TNA Aptamers

o Materials:

o Single-stranded DNA (ssDNA) library with a central random region flanked by constant
primer binding sites.

o TNA triphosphates (tNTPs).

o Engineered DNA polymerase capable of TNA transcription (e.g., a modified KOD
polymerase).

o Target molecule immobilized on a solid support (e.g., magnetic beads).
o Binding buffer, wash buffer, and elution buffer.
o Engineered reverse transcriptase capable of reading a TNA template.
o PCR reagents.

e Procedure:

o Library Preparation: Synthesize a large ssDNA library (typically 1014 to 1015 unique
seguences).

o TNA Transcription: Use the ssDNA library as a template for enzymatic synthesis of a TNA
library using an engineered polymerase and tNTPs.

o Binding: Incubate the TNA library with the immobilized target molecule in the binding buffer
to allow for specific binding interactions.

o Partitioning: Wash the solid support with wash buffer to remove unbound and weakly
bound TNA molecules. The stringency of the washing can be increased in later rounds of
selection.

o Elution: Elute the bound TNA molecules from the target, for example, by changing the pH,
increasing the temperature, or using a competitive binder.
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o Reverse Transcription: Reverse transcribe the eluted TNA molecules into complementary
DNA (cDNA) using an engineered reverse transcriptase.

o PCR Amplification: Amplify the cDNA library using PCR to enrich the population of
sequences that bound to the target.

o Repeat: Use the amplified DNA from the previous round as the template for the next round
of TNA transcription and selection. Typically, 8-15 rounds are performed to achieve
significant enrichment of high-affinity aptamers.

o Sequencing and Characterization: After the final round, the enriched DNA pool is cloned
and sequenced to identify individual TNA aptamer candidates. The binding affinity and
specificity of the selected aptamers are then characterized.

Conclusion and Future Directions

Threose nucleic acid presents a compelling case as a potential progenitor of RNA, addressing
some of the key challenges associated with the prebiotic synthesis of RNA. Its chemical
simplicity, ability to exchange genetic information with RNA, enhanced stability, and proven
functional capacity make it a strong candidate in the study of the origins of life. The
development of enzymatic systems for TNA replication has not only provided evidence for its
role in a hypothetical "TNA world" but has also opened up new avenues for the development of
novel diagnostics and therapeutics. TNA-based aptamers and enzymes, with their inherent
resistance to degradation, hold significant promise for in vivo applications where stability is
paramount. Further research into the non-enzymatic replication of TNA and the catalytic
repertoire of TNAzymes will continue to shed light on the earliest stages of life and may provide
a new class of powerful tools for biotechnology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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